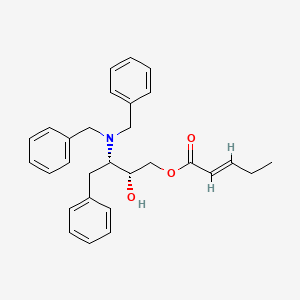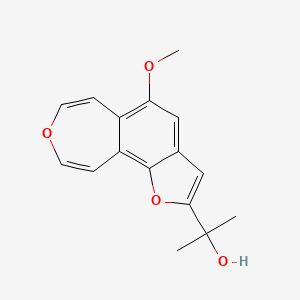
Dehydroperilloxin
Übersicht
Beschreibung
5-Methoxyfuro2,3-gbenzoxepin is a naturally occurring compound found in plants such as Perilla frutescens var. acuta and Perilla frutescens var. crispa. This compound is part of the benzoxepin family, which is known for its diverse biological activities, including anti-inflammatory and cyclooxygenase inhibitory properties .
Vorbereitungsmethoden
The synthesis of 5-Methoxyfuro2,3-gbenzoxepin can be achieved through various methods. One common synthetic route involves the use of dichloromethane extracts from the stems of Perilla frutescens var. acuta . The structures of the synthesized compounds are elucidated using techniques such as UV, MS, (1)H and (13)C NMR, NOE, (1)H-(13)C COSY, and HMBC spectral data .
Analyse Chemischer Reaktionen
5-Methoxyfuro2,3-gbenzoxepin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, UV light, and various catalysts . Major products formed from these reactions include derivatives such as perilloxin and dehydroperilloxin, which possess inhibitory activities against cyclooxygenase .
Wissenschaftliche Forschungsanwendungen
5-Methoxyfuro2,3-gbenzoxepin has several scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of benzoxepin derivatives . In biology and medicine, it has been studied for its anti-inflammatory and cyclooxygenase inhibitory properties, making it a potential candidate for the development of new anti-inflammatory drugs . Additionally, it has applications in the study of natural products and their biological activities .
Wirkmechanismus
The mechanism of action of 5-Methoxyfuro2,3-gbenzoxepin involves the inhibition of cyclooxygenase enzymes . Cyclooxygenase enzymes are responsible for the formation of prostanoids, including prostaglandins, which play a key role in inflammation and pain. By inhibiting these enzymes, 5-Methoxyfuro2,3-gbenzoxepin reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
5-Methoxyfuro2,3-gbenzoxepin is similar to other benzoxepin derivatives such as perilloxin and dehydroperilloxin . These compounds share a common benzoxepin core structure but differ in their substituents and biological activities. For example, perilloxin and this compound also inhibit cyclooxygenase enzymes but have different inhibitory potencies . The uniqueness of 5-Methoxyfuro2,3-gbenzoxepin lies in its specific structure and the presence of a methoxy group, which may contribute to its distinct biological activity .
Eigenschaften
IUPAC Name |
2-(5-methoxyfuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-9,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZSEWYHQCKWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


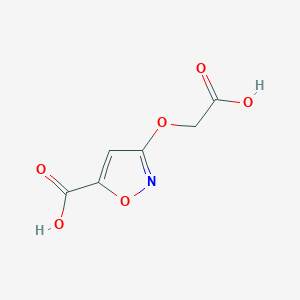
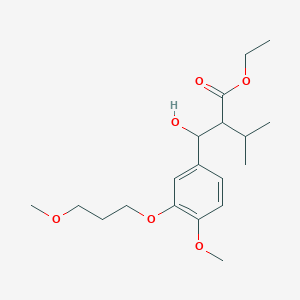
![Tert-butyl 4-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640083.png)
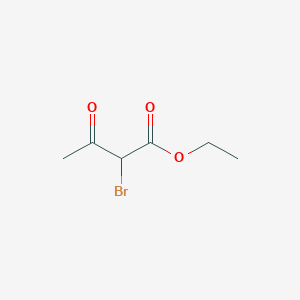
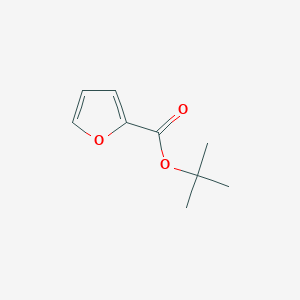
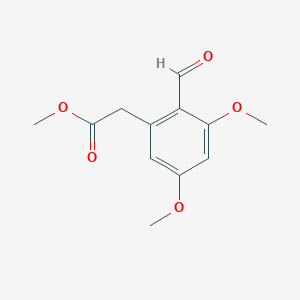

![benzyl N-[(2R)-4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1640102.png)
![(1R,2R,3R,4S)-bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B1640103.png)
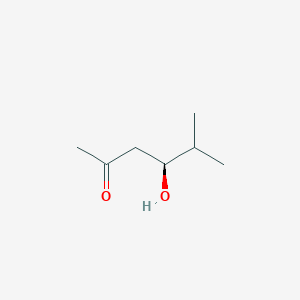
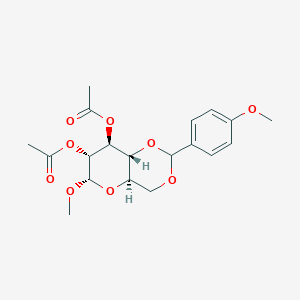
![(3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B1640116.png)

